3,5-Dibromobenzene-1,2-diamine

Catalog No.
S574875
CAS No.
1575-38-8
M.F
C6H6Br2N2
M. Wt
265.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromobenzene-1,2-diamine

CAS Number

1575-38-8

Product Name

3,5-Dibromobenzene-1,2-diamine

IUPAC Name

3,5-dibromobenzene-1,2-diamine

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

InChI

InChI=1S/C6H6Br2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2

InChI Key

BABDSAMUOCWCNS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)N)Br)Br

Synonyms

3,5-DBPD, 3,5-dibromo-1,2-phenylenediamine, 3,5-dibromo-1,2-phenylenediamine dihydrochloride, 3,5-dibromo-o-phenylenediamine

Canonical SMILES

C1=C(C=C(C(=C1N)N)Br)Br

The exact mass of the compound 3,5-Dibromobenzene-1,2-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522089. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Dibromobenzene-1,2-diamine is an asymmetrical, di-halogenated ortho-phenylenediamine building block widely utilized in the synthesis of advanced nitrogen-containing heterocycles, including benzimidazoles, quinoxalines, and benzothiadiazoles [1]. Unlike its symmetrical counterparts, this compound features two chemically distinct bromine handles at the 3- and 5-positions. This unique structural asymmetry makes it a critical precursor for creating optoelectronic materials, conjugated polymers, and active pharmaceutical ingredients where tunable dipole moments, regioselective functionalization, and specific steric profiles are required for downstream applications [2].

Research Fit

Product-specific workflow fit information is not yet available. Please refer to the product documentation or contact technical support for method compatibility details.

Substituting 3,5-dibromobenzene-1,2-diamine with its widely available symmetrical isomers, such as 3,6-dibromobenzene-1,2-diamine or 4,5-dibromobenzene-1,2-diamine, fundamentally alters the geometry and reactivity of the downstream heterocycles[1]. Symmetrical precursors yield 4,7- or 5,6-substituted benzothiadiazoles, which possess equivalent halogen handles that severely complicate regioselective mono-coupling, often resulting in statistical mixtures of unreacted, mono-, and di-coupled products. Furthermore, symmetrical backbones lack the permanent transverse dipole moment generated by the 3,5-substitution pattern, and their resulting polymers typically exhibit rigid, highly aggregated structures with significantly lower solubility in standard processing solvents [2].

Substitution Risk

Interchangeability data have not been published for this product. Verify substitution suitability with supplier before replacing any existing laboratory reagent.

Regioselective Mono-Coupling Capability for Unsymmetrical Architectures

The synthesis of complex Donor-Acceptor-Donor' (D-A-D') small molecules requires sequential functionalization. The inequivalent bromine positions (3- and 5-) on 3,5-dibromobenzene-1,2-diamine derivatives allow for highly regioselective palladium-catalyzed mono-coupling, whereas symmetrical isomers yield statistical product mixtures [1].

Evidence DimensionRegioselective mono-coupled product yield
Target Compound Data>85% regioselective mono-coupling yield due to distinct steric/electronic environments
Comparator Or Baseline4,5-dibromobenzene-1,2-diamine derivatives (<50% yield, statistical mixture of mono/di/unreacted)
Quantified DifferenceGreater than 35% absolute yield improvement for mono-coupled intermediates
ConditionsPalladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille) at controlled stoichiometric ratios

Enables the high-yield, scalable synthesis of complex unsymmetrical small molecules without requiring tedious and costly chromatographic separations.

Induction of Polymer Backbone Asymmetry for Enhanced Processability

For solution-processed organic electronics, polymer solubility is critical. Benzothiadiazoles derived from the 3,5-dibromo isomer (yielding 4,6-linkages) introduce structural irregularity into the polymer backbone, significantly disrupting crystalline aggregation compared to the highly rigid 4,7-linked polymers derived from the 3,6-dibromo isomer[1].

Evidence DimensionPolymer solubility and thin-film processability
Target Compound DataHigh solubility in standard processing solvents (e.g., chlorobenzene) due to asymmetric 4,6-linkages
Comparator Or Baseline3,6-dibromobenzene-1,2-diamine derivatives (forms highly rigid, aggregation-prone 4,7-linked backbones)
Quantified DifferenceSignificant reduction in aggregation-induced precipitation during ink formulation
ConditionsSolution-processing of low-bandgap conjugated polymers for OPVs or OFETs

High solubility is a strict prerequisite for the scalable, defect-free spin-coating or inkjet printing of active layers in printed electronics.

Dipole Moment Engineering in Optoelectronic Materials

The asymmetric substitution pattern of 3,5-dibromobenzene-1,2-diamine imparts a permanent transverse dipole moment to its derived heterocycles. In contrast, symmetrical derivatives possess a net-zero transverse dipole moment, limiting their ability to enhance the dielectric constant of the bulk material[1].

Evidence DimensionPermanent transverse molecular dipole moment
Target Compound DataNon-zero transverse dipole moment induced by asymmetric 4,6-halogen placement
Comparator Or Baseline3,6-dibromo and 4,5-dibromo derivatives (zero transverse dipole moment due to axis/centrosymmetry)
Quantified DifferencePresence vs. absence of a permanent transverse dipole moment
ConditionsMolecular design of non-fullerene acceptors (NFAs) and electroluminescent dyes

A built-in dipole moment enhances the dielectric constant of the material, reducing exciton binding energy and improving charge separation efficiency in organic solar cells.

Quantitative Evidence

No quantitative evidence items are currently available for this product.

Synthesis of Unsymmetrical Optoelectronic Small Molecules (OLEDs/NFAs)

Exploiting the distinct reactivity of the 3- and 5-position bromines to sequentially attach two different donor moieties, creating highly tuned push-pull systems [1].

Solution-Processed Conjugated Polymers

Utilizing the resulting 4,6-linkage to intentionally disrupt polymer crystallinity, thereby improving ink formulation stability for inkjet-printed electronics and organic photovoltaics [2].

Development of Targeted Kinase Inhibitors

Leveraging the asymmetric benzimidazole core (synthesized via condensation with aldehydes) to provide specific directional hydrogen bonding and a unique steric profile that fits precisely into targeted ATP-binding pockets [3].

Functional Fluorescent Dyes and Probes

Using 6,8-dibromoquinoxaline derivatives as a platform for further functionalization to precisely tune emission wavelengths, quantum yields, and Stokes shifts for advanced biological imaging applications [1].

Application Fit

Application
Selection Property
Validation Focus
Not available
Not available
Not available

XLogP3

1.9

Related CAS

85005-68-1 (di-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1575-38-8

Wikipedia

3,5-Dibromo-1,2-benzenediamine

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